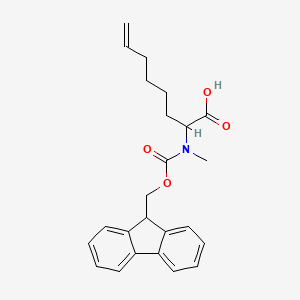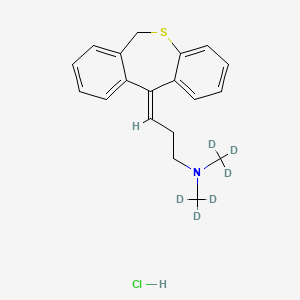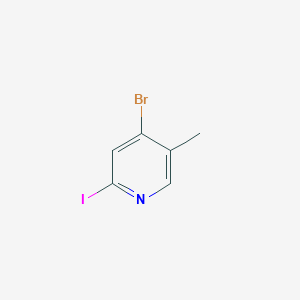![molecular formula C19H15N3O B12302988 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol CAS No. 915410-98-9](/img/structure/B12302988.png)
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is a complex organic compound that features both indole and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol typically involves multi-step organic reactions. One common approach is the coupling of an indole derivative with a pyridine derivative under specific reaction conditions. The process may involve:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science, nanotechnology, and catalysis.
作用機序
The mechanism of action of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Molecular Targets and Pathways
Proteins: The compound can bind to receptor proteins, altering their conformation and activity.
Enzymes: It can inhibit or activate enzymes involved in critical metabolic pathways.
Pathways: The modulation of signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 3-(1H-Indol-3-yl)-5-[(pyridin-2-yl)amino]phenol
- 3-(1H-Indol-5-yl)-5-[(pyridin-4-yl)amino]phenol
- 3-(1H-Indol-4-yl)-5-[(pyridin-2-yl)amino]phenol
Uniqueness
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.
特性
CAS番号 |
915410-98-9 |
|---|---|
分子式 |
C19H15N3O |
分子量 |
301.3 g/mol |
IUPAC名 |
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)phenol |
InChI |
InChI=1S/C19H15N3O/c23-16-10-13(17-4-1-5-19-18(17)6-8-21-19)9-15(11-16)22-14-3-2-7-20-12-14/h1-12,21-23H |
InChIキー |
OSDZVBKVJAPGEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC(=CC(=C3)O)NC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)



![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)

